SIRT2 Inhibition: Positional Selectivity of 5-Aminomethyl vs. 8-Aminomethyl Quinoline Scaffolds
Quinolin-5-ylmethanamine dihydrochloride demonstrates quantifiable inhibition of human SIRT2 deacetylase activity with a reported IC50 of 1.00 × 10³ nM (1 μM) under recombinant enzyme assay conditions . This represents a 200-fold improvement in potency compared to a related quinoline-5-carboxamide derivative (IC50 = 2.00 × 10⁵ nM) tested in the same target class . While direct head-to-head data for the 8-aminomethyl positional isomer is not available in primary literature, class-level inference based on established quinoline SAR indicates that the 5-substitution pattern provides a distinct electronic and steric environment for SIRT2 binding pocket interactions compared to the 8-substitution pattern, which is more commonly associated with metal chelation rather than enzyme active site inhibition .
| Evidence Dimension | SIRT2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.00 × 10³ nM (1 μM) |
| Comparator Or Baseline | Quinoline-5-carboxamide derivative (BDBM50544391): 2.00 × 10⁵ nM |
| Quantified Difference | 200-fold lower IC50 (more potent) |
| Conditions | Human recombinant SIRT2, Fluor de Lys-SIRT substrate, 60 min incubation ; SIRT2 FDL assay |
Why This Matters
The 200-fold potency differential against SIRT2 validates the specific procurement of the 5-aminomethyl scaffold for epigenetic target validation, where the 5-carboxamide analog would require substantially higher concentrations to achieve comparable target engagement.
- [1] BindingDB. BDBM50392111 (CHEMBL2152613): IC50 = 1.00E+3 nM for inhibition of human recombinant SIRT2. View Source
- [2] BindingDB. BDBM50544391 (CHEMBL4636189): IC50 = 2.00E+5 nM for inhibition of SIRT2. View Source
- [3] EA021938B1. Quenolines and related analogs as sirtuin modulators. Eurasian Patent Office. View Source
